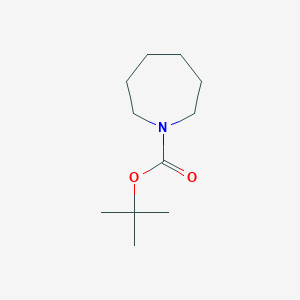

tert-Butyl azepane-1-carboxylate

Overview

Description

tert-Butyl azepane-1-carboxylate is a bicyclic amine derivative featuring a seven-membered azepane ring substituted with a tert-butyl ester group at the nitrogen atom. Its molecular formula is C₁₁H₂₁NO₂, with a molecular weight of 228.33 g/mol . This compound is widely utilized in organic synthesis and pharmaceutical research due to its stability under diverse reaction conditions and its role as a precursor for bioactive molecules. Its synthesis typically involves reacting azepane derivatives with tert-butyl chloroformate, followed by purification via column chromatography . Key applications include its use in drug discovery, where its azepane core serves as a scaffold for modulating metabolic pathways or enzyme interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl azepane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of azepane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl azepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: tert-Butyl azepane-1-methanol.

Substitution: Various substituted azepane derivatives depending on the nucleophile used.

Scientific Research Applications

Common Reactions and Conditions

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Sodium azide | Dimethylformamide (DMF) |

Pharmaceutical Development

tert-Butyl azepane-1-carboxylate serves as an important intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. The amino group enhances bioactivity, making it suitable for developing drugs aimed at conditions like Alzheimer's disease .

Peptide Synthesis

The compound is utilized in preparing peptide-based drugs, where its tert-butyl ester functionality allows for easy manipulation and protection of the carboxylic acid during synthesis. This property is crucial for maintaining the integrity of peptide structures during chemical reactions .

Material Science

In material science, this compound is explored for developing new polymers and materials. Its unique structure contributes to enhancing mechanical properties and thermal stability in polymer formulations .

Biochemical Research

Researchers employ this compound as a building block to study enzyme interactions and metabolic pathways. Its role in biochemical research facilitates a better understanding of complex biological systems .

Drug Delivery Systems

The properties of this compound make it suitable for formulating drug delivery systems, enhancing the solubility and stability of active pharmaceutical ingredients .

Research indicates that this compound exhibits promising biological activities:

- Enzyme Interactions : Preliminary studies suggest that this compound may modulate the activity of specific enzymes, influencing biochemical pathways relevant to various diseases.

- Antimicrobial Properties : Some derivatives have shown antimicrobial activity, indicating potential as candidates for further exploration in medicinal chemistry.

- Anticancer Potential : Ongoing research investigates its potential anticancer properties, with studies suggesting inhibition of tumor growth through specific molecular mechanisms.

Case Studies

Several studies have highlighted the biological relevance of this compound:

Study on Enzyme Inhibition

A study demonstrated that derivatives could inhibit certain phospholipases, which play crucial roles in cell signaling and membrane dynamics. This inhibition suggests potential therapeutic applications in treating diseases linked to dysregulated phospholipase activity.

Antimicrobial Activity Assessment

Another research effort evaluated the antimicrobial efficacy of various tert-butyl azepane derivatives against common bacterial strains. Results indicated significant inhibitory effects, warranting further investigation into their potential as antibiotic agents .

Mechanism of Action

The mechanism of action of tert-butyl azepane-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare tert-butyl azepane-1-carboxylate with structurally related azepane and non-azepane derivatives, emphasizing their functional groups, molecular properties, and applications.

Structural and Functional Group Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Unique Features |

|---|---|---|---|---|

| This compound | C₁₁H₂₁NO₂ | 228.33 | Azepane ring, tert-butyl ester | Seven-membered ring; high stability |

| tert-Butyl 6-hydroxy-2-oxo-azepane-1-carboxylate | C₁₁H₁₉NO₄ | 245.28 | Azepane ring, ketone, hydroxyl, ester | Oxo group enhances reactivity |

| Benzyl (3S)-3-hydroxyazepane-1-carboxylate | C₁₄H₁₉NO₃ | 249.31 | Azepane ring, benzyl ester, hydroxyl | Benzyl group increases lipophilicity |

| tert-Butyl 4-((dioxaborolan-2-yl)methylene)azepane-1-carboxylate | C₁₇H₂₈BNO₄ | 337.26 | Azepane ring, dioxaborolane, ester | Boron group enables cross-coupling |

| tert-Butyl 3-carbamoylazepane-1-carboxylate | C₁₁H₂₀N₂O₃ | 200.24 | Azepane ring, carbamoyl, ester | Carbamoyl enhances H-bonding potential |

Key Research Findings

Synthetic Versatility : The tert-butyl ester group in azepane derivatives acts as a protective group, enabling selective functionalization at the nitrogen atom .

Biological Relevance : Hydrophilic substituents (e.g., hydroxyl, carbamoyl) improve target engagement in aqueous environments, while lipophilic groups (e.g., benzyl) enhance blood-brain barrier penetration .

Industrial Utility : Boron-containing analogs are pivotal in synthesizing biaryl structures for agrochemicals and pharmaceuticals .

Biological Activity

Tert-butyl azepane-1-carboxylate, a compound characterized by its azepane ring and carboxylate functional group, has garnered attention in various fields of biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure : this compound has the molecular formula and a molecular weight of approximately 243.35 g/mol. Its structure includes a tert-butyl group attached to an azepane ring with a carboxylate substituent.

Synthesis Methods : The synthesis typically involves the reaction of azepane derivatives with tert-butyl chloroformate and 2-hydroxyethylamine under anhydrous conditions to prevent hydrolysis of the ester group. The following table summarizes the common reactions and conditions involved in its synthesis:

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Sodium azide | Dimethylformamide (DMF) |

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in the context of enzyme interactions and potential therapeutic applications. Here are some key findings regarding its biological activity:

- Enzyme Interactions : Preliminary studies suggest that this compound may modulate the activity of specific enzymes, potentially influencing biochemical pathways relevant to various diseases. Its interactions with biomolecules have been investigated for implications in drug development.

- Antimicrobial Properties : Some derivatives of this compound have shown antimicrobial activity, making them candidates for further exploration in medicinal chemistry.

- Anticancer Potential : There is ongoing research into its potential anticancer properties, with studies suggesting that it may inhibit tumor growth through specific molecular mechanisms.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as receptors or enzymes. This interaction may lead to downstream effects on cellular signaling pathways, potentially altering physiological responses . Further research is necessary to clarify these pathways and identify the molecular targets involved.

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound could inhibit certain phospholipases, which play crucial roles in cell signaling and membrane dynamics. This inhibition suggests potential therapeutic applications in treating diseases linked to dysregulated phospholipase activity .

- Antimicrobial Activity Assessment : Another research effort evaluated the antimicrobial efficacy of various tert-butyl azepane derivatives against common bacterial strains. Results indicated significant inhibitory effects, warranting further investigation into their potential as antibiotic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl azepane-1-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via carbamate protection of azepane using tert-butoxycarbonyl (Boc) reagents. Key steps include:

- Amine Protection : React azepane with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or THF under inert conditions (N₂/Ar) at 0–25°C .

- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Optimization : Monitor pH during Boc protection (maintain ~8–9 using bases like NaHCO₃). Adjust stoichiometry (1.2–1.5 eq Boc₂O to amine) to minimize side reactions. For scalability, use high-purity solvents and controlled temperature gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm Boc-group integration (tert-butyl singlet at ~1.4 ppm in ¹H NMR; carbonyl at ~155 ppm in ¹³C NMR). Dynamic NMR at low temperatures (e.g., 200 K) can resolve conformational isomers in solution .

- Infrared (IR) Spectroscopy : Identify carbamate C=O stretch at ~1680–1720 cm⁻¹.

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion [M+H]⁺ (expected m/z ~228.33 for C₁₂H₂₄N₂O₂) .

Q. What safety protocols are critical when handling this compound?

- Storage : Store in airtight containers at –20°C to prevent hydrolysis. Avoid exposure to moisture, heat, or ignition sources (e.g., static discharge) .

- PPE : Use nitrile gloves, lab coats, and safety goggles. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (P304+P305+P338+P310 emergency codes apply) .

Advanced Research Questions

Q. How can computational methods like DFT predict the conformational stability of this compound?

- Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model axial vs. equatorial tert-butyl positioning in the azepane ring.

- Solvent Effects : Include explicit solvent molecules (e.g., DCM or water) in simulations to account for solvation-driven conformational changes. Polar solvents stabilize equatorial conformers due to dipole interactions .

- Validation : Compare computed NMR chemical shifts with experimental data to refine force fields.

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Software Tools : Use SHELXL for small-molecule refinement. For ambiguous electron density (e.g., disordered tert-butyl groups), apply restraints (e.g., DELU, SIMU) and validate with R-factor convergence (<5%) .

- Twinned Data : Employ TWIN/BASF commands in SHELXL to model twin domains. Cross-validate with powder XRD to confirm phase purity .

Q. What experimental design strategies improve yields in large-scale synthesis of this compound?

- DoE (Design of Experiments) : Use factorial designs to test variables:

- Factors : Temperature (20–50°C), Boc₂O equivalents (1.0–1.5 eq), reaction time (2–24 hrs).

- Response Surface : Optimize via central composite design (CCD) to identify interactions between factors. Prioritize temperature control to suppress exothermic side reactions .

- Byproduct Analysis : Monitor for hydrolysis products (e.g., free azepane) via TLC or LC-MS. Quench unreacted Boc₂O with aqueous NaHCO₃ to minimize impurities .

Q. How can researchers analyze decomposition pathways and byproducts of this compound under acidic/basic conditions?

- Stress Testing : Expose the compound to HCl (1M) or NaOH (1M) at 25–60°C for 24–72 hrs.

- Analytical Workflow :

- LC-MS/MS : Identify degradation products (e.g., tert-butanol, CO₂, or azepane).

- Kinetics : Plot pseudo-first-order degradation rates (k) to determine stability thresholds (pH 4–6 recommended for long-term storage) .

- Mechanistic Insight : Use isotopic labeling (¹⁸O in Boc group) to trace hydrolysis pathways via mass spectrometry .

Properties

IUPAC Name |

tert-butyl azepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)12-8-6-4-5-7-9-12/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBSPLNCSRGMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558277 | |

| Record name | tert-Butyl azepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123387-52-0 | |

| Record name | tert-Butyl azepane-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123387-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl azepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BOC-HEXAMETHYLENEIMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.